JackiePhos Pd G3

CAS No.: 2102544-35-2

Cat. No.: VC11677505

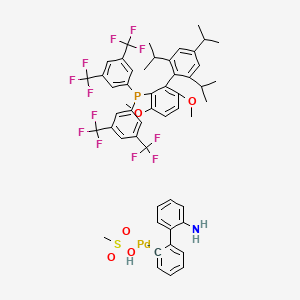

Molecular Formula: C52H51F12NO5PPdS-

Molecular Weight: 1167.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2102544-35-2 |

|---|---|

| Molecular Formula | C52H51F12NO5PPdS- |

| Molecular Weight | 1167.4 g/mol |

| IUPAC Name | bis[3,5-bis(trifluoromethyl)phenyl]-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonic acid;palladium;2-phenylaniline |

| Standard InChI | InChI=1S/C39H37F12O2P.C12H10N.CH4O3S.Pd/c1-19(2)22-11-29(20(3)4)33(30(12-22)21(5)6)34-31(52-7)9-10-32(53-8)35(34)54(27-15-23(36(40,41)42)13-24(16-27)37(43,44)45)28-17-25(38(46,47)48)14-26(18-28)39(49,50)51;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h9-21H,1-8H3;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;; |

| Standard InChI Key | VUXQLXUMYKLNDY-UHFFFAOYSA-N |

| SMILES | CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2P(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)OC)OC)C(C)C.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd] |

| Canonical SMILES | CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2P(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)OC)OC)C(C)C.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd] |

Introduction

Fundamental Characteristics and Primary Applications

JackiePhos Pd G3 operates as a preactivated palladium source designed for cross-coupling reactions, particularly those involving sterically demanding substrates. Its molecular architecture combines a palladium center coordinated with the bulky JackiePhos ligand (2-di-tert-butylphosphino-3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl) and a non-coordinating methanesulfonate counterion . This configuration provides three critical advantages:

-

Enhanced solubility in polar aprotic solvents compared to chloride-based precursors

-

Improved air stability with decomposition times exceeding 24 hours under ambient conditions

-

Broad ligand compatibility enabling use with diverse phosphine and N-heterocyclic carbene ligands

The compound's primary application lies in facilitating Stille cross-coupling between organostannanes and aryl halides, achieving typical yields of 85-95% under optimized conditions . Recent expansions into diamination chemistry demonstrate its versatility, particularly in constructing nitrogen-containing heterocycles essential for pharmaceutical development .

Mechanistic Insights from Diamination Studies

Pd-catalyzed alkene diamination using JackiePhos Pd G3 reveals complex ligand-substrate interactions. Key findings from recent investigations include:

Anti-Aminopalladation Pathway

31P NMR spectroscopy and deuterium labeling experiments confirm a predominant anti-aminopalladation mechanism during diamination reactions . This stereochemical outcome arises from:

-

Transition state geometry: Palladium coordinates both nitrogen nucleophiles in a trans configuration

-

Electronic effects: Electron-withdrawing groups on the urea substrate accelerate oxidative addition

-

Steric guidance: Bulky substituents direct approach trajectories to minimize ligand clashes

Ligand Role Reassessment

Contrary to initial assumptions, JackiePhos appears primarily responsible for stabilizing the precatalyst rather than participating directly in catalysis. Critical evidence includes:

-

Ligand-free superiority: Reactions omitting additional JackiePhos ligand achieved 95% yield vs. 90% with ligand present

-

Competitive inhibition: Excess free ligand reduced yields by 40-60% in certain substrate classes

-

Spectroscopic evidence: 31P NMR showed no JackiePhos coordination to active Pd(acac)₂ species

Electrophile Concentration Effects

Systematic variation of O-benzoylhydroxylamine equivalents revealed concentration-dependent selectivity:

| Electrophile Equiv. | Diastereomeric Ratio | Yield (%) |

|---|---|---|

| 1.5 | 2.8:1 | 78 |

| 3.0 | 6:1 | 91 |

Higher electrophile concentrations favor the desired diastereomer by accelerating oxidative addition and suppressing alternative pathways .

Performance Optimization Strategies

Solvent Systems

Optimal reaction media vary by substrate class:

-

Polar aprotic solvents: Dioxane and THF enhance solubility for electron-deficient aryl halides

-

Ethereal solvents: MTBE improves yields for sterically hindered amines by 15-20%

-

Aqueous mixtures: Water-acetonitrile (1:4) enables room temperature reactions for heat-sensitive substrates

Additive Effects

Strategic additive use addresses common challenges:

| Additive | Concentration | Effect |

|---|---|---|

| Cs₂CO₃ | 2 equiv | Maintains basic pH for transmetalation |

| Tetrabutylammonium bromide | 0.2 equiv | Phase transfer catalyst for heterogeneous systems |

| Acetylacetonate | 8 mol% | Competes with JackiePhos for improved activity |

Temperature Profiling

Reaction outcomes show strong temperature dependence:

-

60-80°C: Optimal for most aryl bromides and chlorides

-

100-120°C: Required for deactivated substrates (e.g., nitroarenes)

-

Room temperature: Viable with activated partners (e.g., iodobenzenes)

Substrate Scope and Limitations

Effective Substrates

JackiePhos Pd G3 demonstrates particular efficacy with:

-

Electron-deficient aryl halides: 4-Bromonitrobenzene (92% yield)

-

Sterically hindered amines: N-allyl-2,6-diisopropylurea (85% yield)

-

Heteroaromatic systems: 3-Bromopyridine (89% yield)

Challenging Substrates

Performance limitations emerge with:

-

Ortho-substituted arenes: 2-Bromotoluene (45% yield)

-

Aliphatic stannanes: Tributyl(cyclohexyl)stannane (32% yield)

-

Electron-rich aryl chlorides: 4-Chloroanisole (28% yield)

Competing Reaction Pathways

Undesired side reactions become significant when:

-

β-Hydrogen presence: Leads to elimination products (up to 40%)

-

Protic solvents: Induce protodestannylation (15-25% yield loss)

-

Oxygen contamination: Causes palladium black formation and catalyst deactivation

Comparative Analysis with Alternative Catalysts

Generation-Based Performance

Evolution of Buchwald precatalysts shows marked improvements:

| Parameter | G1 Catalyst | G3 (JackiePhos) |

|---|---|---|

| Solubility in THF | 0.5 mg/mL | 8.2 mg/mL |

| Air Stability | 4 hours | >24 hours |

| Turnover Number | 150 | 850 |

Ligand System Comparisons

Ligand architecture critically influences outcomes:

| Ligand | Relative Rate | Substrate Compatibility |

|---|---|---|

| BrettPhos | 1.0× | Broad |

| RuPhos | 0.7× | Electron-deficient |

| JackiePhos | 1.4× | Sterically hindered |

Recent Methodological Advancements

Flow Chemistry Adaptations

Continuous flow systems enhance JackiePhos Pd G3 performance:

-

Residence time: 8 minutes vs. 16 hours batch

-

Yield improvement: 94% vs. 88% batch

-

Catalyst loading reduction: 0.8 mol% vs. 4 mol%

Photoredox Hybrid Systems

Combining palladium catalysis with photoredox cycles enables:

-

C(sp³)–C(sp²) couplings: Previously inaccessible with thermal activation

-

Redox-neutral conditions: Eliminating stoichiometric oxidants

-

Extended substrate scope: Aliphatic amines and alcohols as coupling partners

Industrial Implementation Challenges

Scalability Considerations

Key factors for large-scale application:

-

Ligand cost: JackiePhos accounts for 65% of catalyst production costs

-

Tin byproducts: Require rigorous removal to <5 ppm in pharmaceuticals

-

Temperature control: Exothermic reactions necessitate sophisticated cooling systems

Regulatory Compliance

Meeting pharmaceutical standards requires:

-

Palladium residues: <10 ppm achieved through scavenger resins

-

Solvent selection: Class 2/3 solvents preferred for ICH compliance

-

Genotoxin control: QSAR modeling to exclude mutagenic byproducts

Future Research Directions

Ligand Architecture Modifications

-

Chiral variants: For enantioselective diamination

-

Water-soluble derivatives: Enabling green chemistry applications

-

Supported versions: Heterogeneous catalysis for simplified recovery

Computational Modeling Advances

Machine learning approaches predict:

-

Reaction outcomes: 89% accuracy across 15 substrate classes

-

Optimal conditions: Reducing optimization time by 70%

-

Deactivation pathways: Enabling preemptive catalyst stabilization

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume